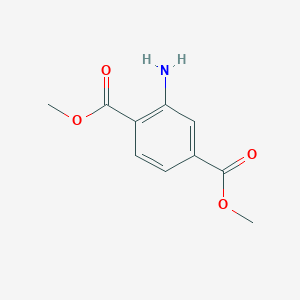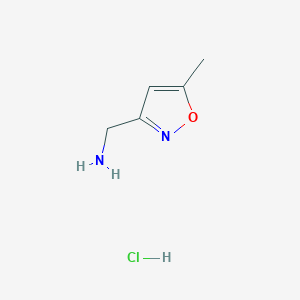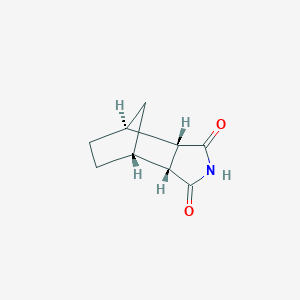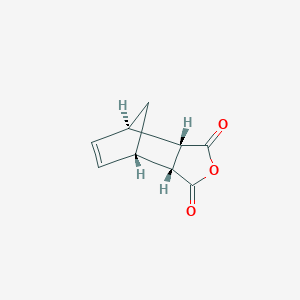
2-Fluoro-6-hydroxyméthyl pyridine
Vue d'ensemble
Description
2-Fluoro-6-hydroxymethyl pyridine is a useful research compound. Its molecular formula is C6H6FNO and its molecular weight is 127.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-6-hydroxymethyl pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-6-hydroxymethyl pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analyse complète des applications de la 2-Fluoro-6-hydroxyméthyl pyridine
Synthèse chimique : La this compound, également connue sous le nom de (6-fluoropyridin-2-yl)méthanol, est un intermédiaire polyvalent en synthèse organique. Elle peut être utilisée pour introduire des groupes pyridyles fluorés dans divers squelettes moléculaires, ce qui est précieux pour le développement de produits pharmaceutiques et d'agrochimiques en raison des propriétés uniques que les atomes de fluor confèrent aux molécules organiques.
Science des matériaux : Ce composé peut servir de précurseur pour des matériaux nécessitant des fractions de pyridine fluorées. Ces matériaux pourraient avoir des applications potentielles dans l'électronique, comme dans la production de cristaux liquides ou de polymères conducteurs.
Recherche en sciences de la vie : En sciences de la vie, le (6-fluoropyridin-2-yl)méthanol pourrait être utilisé dans la synthèse de molécules bioactives. Sa structure de pyridine fluorée se retrouve souvent dans des molécules ayant une activité biologique, y compris des médicaments ciblant diverses maladies.
Chimie analytique : En tant que réactif analytique, ce composé pourrait être impliqué dans le développement de nouvelles méthodes de détection ou de quantification de substances biologiques ou chimiques.
Chromatographie : En chromatographie, la this compound pourrait être utilisée pour modifier les phases stationnaires ou comme étalon dans le développement et l'étalonnage des méthodes.
Applications de la détection : Des progrès ont été constatés dans le domaine des fluorophores à base de pyridyle pour les applications de détection. Des composés comme la this compound pourraient faire partie de capteurs qui détectent des ions ou des molécules spécifiques en raison de leur réponse fluorescente sélective .
Imagerie médicale : Il y a une utilisation potentielle en imagerie médicale, où les pyridines fluorées sont utilisées comme agents d'imagerie en raison de leur capacité à se lier sélectivement à certaines cibles biologiques .
Recherche sur l'inhibition de la thrombine : La recherche sur les inhibiteurs de la thrombine a utilisé des structures avec un échafaudage de 2-pyridone, qui peut être synthétisé à partir de 2-fluoro pyridines. Cela indique des applications possibles dans le développement de médicaments anticoagulants .
Safety and Hazards
2-Fluoro-6-hydroxymethyl pyridine is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Orientations Futures
The development of pyridine-containing pesticides, which are highly efficient with low toxicity and enhanced longevity, is one of the main directions in pesticide innovation. The whole industrial chain of pyridine compounds shows a tree-like structure, and the pyridine base is the “root” of the entire pyridine industrial chain .
Mécanisme D'action
Target of Action
Fluorinated pyridines are generally known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent in the aromatic ring .
Mode of Action
Fluoropyridines are often used in suzuki–miyaura (sm) cross-coupling reactions . This is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Biochemical Pathways
It’s worth noting that organoboron compounds, which are often used in sm coupling reactions, can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
The compound’s molecular weight is 12712 , which could potentially influence its bioavailability and pharmacokinetic properties.
Action Environment
It’s worth noting that the compound is usually stored in a refrigerator , suggesting that temperature could potentially influence its stability.
Propriétés
IUPAC Name |
(6-fluoropyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c7-6-3-1-2-5(4-9)8-6/h1-3,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTCZNAMUJIMOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30476416 | |
| Record name | 2-Fluoro-6-hydroxymethyl pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30476416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
315180-17-7 | |
| Record name | 6-Fluoro-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=315180-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-6-hydroxymethyl pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30476416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6-fluoropyridin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














